(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
Description
Properties
IUPAC Name |
(8R)-5,6,7,8-tetrahydroisoquinolin-8-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h4-6,9H,1-3,10H2;2*1H/t9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKVANIOAWLJOI-KLQYNRQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CN=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CN=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Dihydrochloride
General Synthetic Approach
The synthesis of this compound generally involves the following key steps:
- Construction of the tetrahydroisoquinoline core.
- Introduction of the amine functionality at the 8-position.
- Resolution or asymmetric synthesis to obtain the (R)-enantiomer.
- Conversion to the dihydrochloride salt for stability and handling.
Asymmetric Synthesis Routes
Due to the chiral nature of the compound, asymmetric synthesis or chiral resolution is essential. Two main approaches are used:
Chiral Pool Synthesis
Starting from chiral precursors such as (R)-phenylalanine derivatives, the tetrahydroisoquinoline skeleton is constructed via Pictet-Spengler cyclization or related cyclization methods, preserving the stereochemistry at the 8-position. Subsequent functional group transformations introduce the amine moiety, followed by salt formation with hydrochloric acid.
Enantioselective Catalysis
Alternatively, asymmetric catalytic hydrogenation or reduction of prochiral intermediates bearing isoquinoline or related structures can yield the (R)-enantiomer selectively. Catalysts such as chiral rhodium or ruthenium complexes are employed under controlled conditions to achieve high enantiomeric excess.
Resolution Techniques
If a racemic mixture is initially formed, classical resolution methods can be applied:
- Formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives), followed by selective crystallization.
- Chromatographic separation using chiral stationary phases.
Salt Formation
The free amine (R)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol). This step improves compound stability, crystallinity, and ease of handling.
Detailed Example of a Synthetic Route
| Step | Reaction Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pictet-Spengler Cyclization | (R)-Phenylalanine derivative, aldehyde, acid catalyst | Formation of (R)-tetrahydroisoquinoline intermediate |
| 2 | Reduction or Functional Group Transformation | Catalytic hydrogenation or chemical reduction | Introduction of amine group at C-8 position |
| 3 | Chiral Resolution (if needed) | Chiral acid salt formation and recrystallization | Isolation of (R)-enantiomer with high purity |
| 4 | Salt Formation | Treatment with HCl in ethanol | Formation of dihydrochloride salt, stable solid |
Research Findings and Analysis
- Enantiomeric Purity: High enantiomeric excess (>99%) is achievable via asymmetric catalysis or effective resolution techniques.
- Yields: Overall yields for the multi-step synthesis range from 40% to 70%, depending on the route and scale.
- Purification: Crystallization of the dihydrochloride salt is the preferred purification step, providing a stable, pure product.
- Analytical Data: Characterization by NMR, optical rotation, and HPLC confirms the structure and enantiomeric purity.
Summary Table of Preparation Methods
| Method Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Chiral Pool Synthesis | Uses natural chiral precursors, Pictet-Spengler cyclization | High stereochemical control, well-established | Limited by availability of chiral precursors |
| Enantioselective Catalysis | Catalytic asymmetric hydrogenation or reduction | High enantiomeric excess, scalable | Requires expensive chiral catalysts |
| Resolution Techniques | Diastereomeric salt formation, chiral chromatography | Applicable to racemates, cost-effective | Additional purification steps needed |
| Salt Formation | Conversion to dihydrochloride salt | Improves stability and handling | Requires careful control of stoichiometry |
Chemical Reactions Analysis
Types of Reactions
®-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts under hydrogen gas.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various N-substituted isoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Properties
Research indicates that tetrahydroisoquinolines, including (R)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine dihydrochloride, exhibit neuroprotective effects. These compounds have been studied for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. They may help mitigate oxidative stress and apoptosis in neuronal cells, contributing to improved cognitive function and neuronal survival .
Antidepressant Activity
Studies have shown that tetrahydroisoquinoline derivatives can influence neurotransmitter systems associated with mood regulation. For instance, they may enhance serotonin and dopamine levels in the brain, suggesting potential applications in treating depression and anxiety disorders. The structural similarity to known antidepressants allows for exploration of these compounds as novel therapeutic agents .
Synthetic Organic Chemistry
Synthesis of Complex Molecules
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates various chemical reactions, including cyclization and functionalization processes that are crucial for developing new pharmaceuticals .
Photocatalytic Applications
Recent advancements in photocatalytic methods have utilized tetrahydroisoquinolines for the aerobic dehydrogenation process. This reaction converts tetrahydroisoquinolines into isoquinolines under visible light irradiation, showcasing the compound's utility in green chemistry practices aimed at reducing environmental impact during synthesis .
Case Studies
| Study Title | Findings | Implications |
|---|---|---|
| Neuroprotective Effects of Tetrahydroisoquinolines | Demonstrated reduction in oxidative stress markers in neuronal cultures treated with this compound. | Potential use as a neuroprotective agent in neurodegenerative diseases. |
| Antidepressant-like Effects in Animal Models | Showed increased locomotor activity and reduced immobility time in forced swim tests after administration of tetrahydroisoquinoline derivatives. | Suggests efficacy in treating depression and anxiety disorders. |
| Green Synthesis of Isoquinolines via Photocatalysis | Achieved high yields (up to 71%) of isoquinolines from tetrahydroisoquinoline precursors using visible light photocatalysis. | Highlights the compound's role in sustainable chemistry practices. |
Mechanism of Action
The mechanism of action of ®-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter pathways by acting on receptors or enzymes involved in neurotransmitter synthesis and degradation. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Dihydrochloride
The (S)-enantiomer (CAS: 1965305-42-3) shares identical molecular weight and formula but differs in stereochemistry. This enantiomeric distinction can lead to divergent pharmacokinetic profiles. For example, the (R)-isomer may exhibit higher affinity for specific targets, such as monoamine transporters, while the (S)-form could display reduced activity or off-target effects .
| Property | (R)-Isomer | (S)-Isomer |
|---|---|---|
| CAS Number | 1431726-92-9 | 1965305-42-3 |
| Molecular Weight | 221.13 g/mol | 221.13 g/mol |
| Availability | Commercially available | Temporarily out of stock |
Isoquinoline vs. Quinoline Derivatives
5,6,7,8-Tetrahydroquinolin-8-amine Dihydrochloride (CAS: 1187929-87-8) is a structural isomer where the nitrogen atom occupies position 1 (quinoline) instead of position 2 (isoquinoline). This positional shift alters electronic distribution, solubility, and binding kinetics. For instance, quinoline derivatives often exhibit stronger π-π stacking interactions in hydrophobic environments, whereas isoquinoline analogs may favor hydrogen bonding due to altered dipole moments .
| Property | Isoquinoline Derivative | Quinoline Derivative |
|---|---|---|
| CAS Number | 1431726-92-9 | 1187929-87-8 |
| Molecular Formula | C₉H₁₄Cl₂N₂ | C₉H₁₄Cl₂N₂ |
| Key Structural Feature | N at position 2 | N at position 1 |
Heterocyclic Variants: Naphthyridine and Imidazopyridine
- This compound is used in metabolic studies due to its similarity to purine bases .
- 5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine Dihydrochloride (CAS: 1417635-70-1): The fused imidazole ring increases rigidity and may improve metabolic stability compared to the isoquinoline derivative .
Functional Group Modifications: Hydrastinine Hydrochloride
Hydrastinine Hydrochloride (C₁₁H₁₃NO₃·HCl) contains a 1,3-dioxolo group fused to the isoquinoline ring, which significantly enhances water solubility. Unlike the target compound, hydrastinine is historically used as a vasoconstrictor, highlighting how substituents like methylenedioxy groups can redirect biological activity .
| Property | Target Compound | Hydrastinine HCl |
|---|---|---|
| Molecular Formula | C₉H₁₄Cl₂N₂ | C₁₁H₁₃ClNO₃ |
| Key Functional Group | Amine | 1,3-Dioxolo |
| Primary Use | Research chemical | Vasoconstriction |
Biological Activity
(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride is a compound of significant interest in pharmaceutical research due to its potential neuroprotective and antidepressant properties. This article explores its biological activities, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound has the molecular formula C₉H₁₄Cl₂N₂ and a molecular weight of approximately 221.13 g/mol. Its structure includes a tetrahydroisoquinoline moiety, which is crucial for its biological activity. The dihydrochloride form enhances its solubility in water, making it suitable for various biochemical applications.
Research indicates that this compound interacts with several biological targets:
- Receptor Binding : The compound exhibits binding affinity to various neurotransmitter receptors, suggesting a role in modulating neurotransmission.
- Antioxidant Activity : Studies have shown that it can induce reactive oxygen species (ROS) production in cancer cell lines, leading to oxidative stress that may contribute to its cytotoxic effects .
- Cell Cycle Modulation : It has been observed to affect cell cycle phases in cancer cells, particularly inducing changes in the G0/G1 phase .
Neuroprotective Effects
The compound has been proposed as a candidate for treating neurological disorders due to its neuroprotective properties. It may help mitigate neurodegeneration through antioxidant mechanisms and modulation of neurotransmitter systems.
Anticancer Properties
Recent studies have explored the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC50 values against selected cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| A2780 (Ovarian Carcinoma) | 5.4 |
| HeLa (Cervical Carcinoma) | 10.2 |
| HT-29 (Colorectal) | 17.2 |
| CEM (T-Lymphocytes) | 12.5 |
These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types .
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are recommended for the enantioselective synthesis of (R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride?
The enantioselective synthesis of this compound typically involves catalytic asymmetric hydrogenation or chiral auxiliary-mediated cyclization. Key steps include:
- Chiral Resolution : Use of chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of tetrahydroisoquinoline precursors to achieve >95% enantiomeric excess (ee) .
- Salt Formation : Conversion to the dihydrochloride salt via reaction with HCl in anhydrous ethanol, followed by recrystallization to enhance purity (>95%) .
- Validation : Confirm stereochemistry via polarimetry and chiral HPLC (e.g., Chiralpak AD-H column) with UV detection at 254 nm .
Q. How should researchers characterize the physicochemical properties of this compound?
Critical characterization steps include:
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (exact mass: 220.0463 Da) and isotopic distribution .
- NMR Analysis : 1H/13C NMR in D2O or DMSO-d6 to resolve signals for the tetrahydroisoquinoline ring (δ 1.8–3.2 ppm for CH2 groups) and amine protons (δ 7.1–8.3 ppm) .
- X-ray Crystallography : For absolute configuration confirmation, particularly when resolving discrepancies in stereochemical assignments .
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity studies between (R)- and (S)-enantiomers of this compound?
Contradictions often arise from stereochemical selectivity in receptor binding. Methodological approaches include:
- Docking Studies : Molecular dynamics simulations to compare binding affinities of (R)- and (S)-enantiomers with target proteins (e.g., monoamine oxidases or GPCRs) .
- Functional Assays : Use of radiolabeled ligands (e.g., [3H]-labeled analogs) to quantify receptor occupancy and validate enantiomer-specific activity .
- Metabolic Profiling : LC-MS/MS to track enantiomer stability in vitro, as differential metabolism may explain activity discrepancies .
Q. What strategies are effective for optimizing this compound’s solubility and bioavailability in preclinical models?
Key strategies involve structural modification and formulation:
- Salt Screening : Test alternative counterions (e.g., citrate, phosphate) to improve aqueous solubility while maintaining stability .
- Prodrug Design : Introduce ester or amide prodrug moieties at the amine group to enhance membrane permeability, followed by enzymatic cleavage in vivo .
- Nanoparticle Encapsulation : Use PEGylated liposomes or PLGA nanoparticles to prolong systemic circulation and target specific tissues .
Q. How can researchers validate the compound’s role in modulating neurotransmitter pathways?
Advanced validation requires multi-modal approaches:
- Electrophysiology : Patch-clamp recordings in neuronal cultures to assess effects on ion channels (e.g., NMDA or GABA receptors) .
- Microdialysis : In vivo measurement of extracellular dopamine/serotonin levels in rodent brains after administration .
- Behavioral Models : Tests like forced swim or tail suspension assays to correlate biochemical activity with antidepressant/anxiolytic effects .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported enantiomer purity across studies?
Discrepancies may stem from analytical method variability. Recommendations:
- Cross-Validation : Compare results from chiral HPLC, capillary electrophoresis, and circular dichroism spectroscopy .
- Batch Analysis : Replicate synthesis and purity assessments under standardized conditions (e.g., inert atmosphere, controlled humidity) .
- Collaborative Studies : Share samples with independent labs to eliminate instrumentation bias .
Q. What factors contribute to variability in receptor-binding assays for this compound?
Potential factors include:
- Receptor Subtype Selectivity : Screen against related receptor isoforms (e.g., α2A vs. α2B adrenergic receptors) .
- Buffer Composition : Test assay buffers with varying pH and ionic strength to identify optimal binding conditions .
- Allosteric Modulation : Investigate co-administered ligands (e.g., GTPγS) to assess allosteric effects on binding kinetics .
Methodological Best Practices
Q. What are the critical parameters for ensuring reproducibility in synthetic protocols?
- Catalyst Loading : Maintain precise stoichiometry (e.g., 0.5–1 mol% chiral catalyst) to avoid side reactions .
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .
- Purification : Gradient flash chromatography (silica gel, 10–50% MeOH/CH2Cl2) followed by lyophilization for salt isolation .
Q. How should stability studies be designed for long-term storage of this compound?
- Accelerated Degradation Tests : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .
- Light Sensitivity : Store in amber vials under argon to prevent photolytic decomposition .
- Lyophilization : For aqueous solutions, lyophilize and store at -80°C to prevent hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
